molecular formula C25H19FN2O4 B2709512 N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114648-74-6

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No. B2709512
CAS RN: 1114648-74-6
M. Wt: 430.435
InChI Key: DROMRCOSOIUDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, commonly known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 by Clozel et al. and has since been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

PET Imaging Applications

  • Translocator Protein Imaging : Research involving similar compounds, such as 18F-labeled PET ligands, N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) and N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEDAC), have been used to investigate kinetics in the monkey brain and image translocator protein (18 kDa) (TSPO) in the infarcted rat brain. These studies have demonstrated their utility in visualizing TSPO expression increases in infarcted rat brains, suggesting potential applications in medical imaging and understanding brain injuries or diseases (Joji Yui et al., 2010).

Enzyme Inhibition and Antitumor Activity

  • Src Kinase Inhibition : Compounds such as thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized to inhibit Src kinase, demonstrating potential anticancer activities. For example, the unsubstituted N-benzyl derivative showed significant inhibition of c-Src kinase, suggesting a role in cancer treatment strategies (Asal Fallah-Tafti et al., 2011).

Novel Compound Synthesis with Pharmacological Potential

  • Antimicrobial and Anticancer Compounds : Several studies have focused on synthesizing novel compounds with antimicrobial and anticancer activities. For instance, derivatives bearing the quinoline ring have been evaluated for their antimicrobial activity, showing promising results against various bacteria and fungi, highlighting their potential as new therapeutic agents (L. Yurttaş et al., 2020).

Molecular Docking and Biological Evaluation

  • Dual Inhibition of VEGFR-2 and EGFR Tyrosine Kinases : The synthesis and molecular docking of quinazolinone-based derivatives have shown potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating a promising approach for cancer therapy by targeting multiple pathways (Y. Riadi et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c26-18-7-8-20-19(11-18)23(12-21(28-20)17-4-2-1-3-5-17)30-14-25(29)27-13-16-6-9-22-24(10-16)32-15-31-22/h1-12H,13-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMRCOSOIUDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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